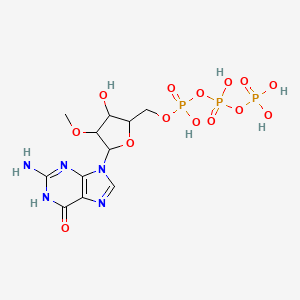

((2R,3R,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-O-Methylguanosine 5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of guanosine triphosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This compound plays a crucial role in various biochemical processes, particularly in the synthesis and modification of RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylguanosine 5’-triphosphate typically involves the methylation of guanosine at the 2’ position, followed by phosphorylation to introduce the triphosphate group. The methylation can be achieved using methyl iodide or methyl triflate under basic conditions. The phosphorylation steps often involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry .

Industrial Production Methods: Industrial production of 2’-O-Methylguanosine 5’-triphosphate may involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are essential for its application in research and therapeutic settings .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylguanosine 5’-triphosphate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the guanine base, leading to the formation of oxidized derivatives.

Substitution: The methyl group at the 2’ position can be substituted under specific conditions, although this is less common due to the stability of the methyl group.

Phosphorylation/Dephosphorylation: The triphosphate group can be modified through enzymatic or chemical means

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Strong nucleophiles under basic conditions.

Phosphorylation: Phosphorylating agents like POCl3 or phosphoramidites

Major Products: The major products of these reactions include various phosphorylated and oxidized derivatives of 2’-O-Methylguanosine .

Scientific Research Applications

2’-O-Methylguanosine 5’-triphosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified RNA molecules.

Biology: Plays a role in the study of RNA structure and function, particularly in the context of RNA capping and stability.

Mechanism of Action

2’-O-Methylguanosine 5’-triphosphate exerts its effects primarily through its incorporation into RNA molecules. It can act as a chain terminator during RNA synthesis, thereby inhibiting the elongation of RNA strands. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral RNA. The compound targets viral RNA polymerases and interferes with their function, leading to the suppression of viral replication .

Comparison with Similar Compounds

Guanosine 5’-triphosphate (GTP): The unmodified form of the compound.

2’-Deoxyguanosine 5’-triphosphate: Lacks the hydroxyl group at the 2’ position.

7-Methylguanosine 5’-triphosphate: Modified at the 7 position of the guanine base

Uniqueness: 2’-O-Methylguanosine 5’-triphosphate is unique due to its specific methylation at the 2’ position, which imparts distinct biochemical properties. This modification enhances the stability of RNA molecules and makes the compound particularly useful in therapeutic applications, such as antiviral therapies and mRNA-based vaccines .

Properties

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O14P3/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUJBFZJAFFHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate](/img/structure/B12101538.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B12101551.png)

![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)

![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)

![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)